Cas no 1806969-12-9 (3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile)

3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile is a fluorinated pyridine derivative with a chloro and difluoromethyl substituent, offering unique reactivity in synthetic chemistry. Its structure combines electron-withdrawing groups (chloro, fluoro, and difluoromethyl) with an acetonitrile moiety, making it a versatile intermediate for pharmaceutical and agrochemical applications. The presence of multiple halogens enhances its potential as a building block for cross-coupling reactions, nucleophilic substitutions, or further functionalization. The difluoromethyl group contributes to metabolic stability, while the nitrile functionality allows for additional derivatization. This compound is particularly valuable in the development of bioactive molecules, where selective fluorination is critical for optimizing physicochemical properties.
3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile structure
1806969-12-9 structure
Product Name:3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
CAS No:1806969-12-9
MF:C8H4ClF3N2
MW:220.578970909119
CID:4866186
Update Time:2025-05-19

3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
    • Inchi: 1S/C8H4ClF3N2/c9-4-3-5(10)6(1-2-13)14-7(4)8(11)12/h3,8H,1H2
    • InChI Key: ODJDGVMISXMGJW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(CC#N)=NC=1C(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • XLogP3: 1.9
  • Topological Polar Surface Area: 36.7

3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054097-250mg
3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
1806969-12-9 97%
250mg
$940.80 2022-03-31
Alichem
A029054097-500mg
3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
1806969-12-9 97%
500mg
$1,581.10 2022-03-31
Alichem
A029054097-1g
3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile
1806969-12-9 97%
1g
$3,129.00 2022-03-31

Additional information on 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile

Recent Advances in the Study of 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile (CAS: 1806969-12-9)

3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile (CAS: 1806969-12-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting infectious diseases and metabolic disorders. Recent studies have explored its utility in the development of novel therapeutic agents, leveraging its fluorinated backbone to enhance pharmacokinetic properties and target specificity.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the role of 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile in the synthesis of next-generation antiviral agents. The researchers utilized this compound as a scaffold to develop inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against RdRp, with IC50 values in the low micromolar range. The presence of the difluoromethyl group was found to significantly enhance the binding affinity to the target enzyme, while the chloro and fluoro substituents contributed to metabolic stability.

In another study featured in Bioorganic & Medicinal Chemistry Letters (2024), the compound was employed as a precursor for the development of novel antifungal agents. Researchers synthesized a series of analogs and evaluated their efficacy against Candida albicans and Aspergillus fumigatus. The results indicated that modifications at the acetonitrile moiety could fine-tune the antifungal activity, with certain derivatives showing broad-spectrum activity and low cytotoxicity against mammalian cells. These findings underscore the versatility of 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile as a building block for antimicrobial drug development.

Beyond its applications in infectious disease research, this compound has also been explored in the context of oncology. A preprint available on ChemRxiv (2024) described its use in the design of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers. The study highlighted that the fluorinated pyridine core of the compound facilitated optimal interactions with the ATP-binding site of PI3K, leading to improved selectivity and reduced off-target effects. Preliminary in vivo studies in xenograft models showed promising tumor growth inhibition with minimal adverse effects.

The synthetic accessibility of 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile has also been a focus of recent research. A paper in Organic Process Research & Development (2023) presented an optimized large-scale synthesis route, addressing challenges such as regioselectivity and yield. The authors reported a high-yielding, cost-effective process that utilizes continuous flow chemistry, making the compound more accessible for industrial applications. This advancement is expected to accelerate its adoption in drug discovery pipelines.

In conclusion, 3-Chloro-2-(difluoromethyl)-5-fluoropyridine-6-acetonitrile (CAS: 1806969-12-9) continues to be a valuable scaffold in medicinal chemistry, with recent studies expanding its applications across antiviral, antifungal, and anticancer drug development. Its unique structural features, combined with advancements in synthetic methodologies, position it as a critical intermediate for future therapeutic innovations. Further research is warranted to explore its potential in other therapeutic areas and to optimize its derivatives for clinical translation.

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